molecular formula C15H14N2O2 B5878595 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline

5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No. B5878595
M. Wt: 254.28 g/mol
InChI Key: MTIYMVGYLBXXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline, also known as BISA, is a synthetic compound that has been widely used in scientific research due to its unique properties. BISA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of biological systems.

Mechanism of Action

The mechanism of action of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves the binding of the compound to proteins through the formation of hydrogen bonds and hydrophobic interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is able to bind to proteins in a reversible manner, allowing for the detection of protein-ligand interactions.
Biochemical and Physiological Effects:
5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline in lab experiments is its ability to bind to proteins in a reversible manner, allowing for the detection of protein-ligand interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is also able to penetrate cell membranes, making it a valuable tool for studying intracellular processes. One limitation of using 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.

Future Directions

There are several future directions for research involving 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline. One area of research could involve the development of new synthetic methods for the compound, with the goal of increasing the yield and reducing the cost of production. Another area of research could involve the use of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline in the study of protein conformational changes and protein-protein interactions in living cells. Additionally, 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline could be used in the development of new enzyme inhibitors for the treatment of diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

The synthesis of 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline involves a multi-step process that begins with the reaction of 2-aminobenzoxazole with methyl iodide to form 2-methylbenzoxazole. This intermediate is then reacted with 5-methoxy-2-nitroaniline to form 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has been widely used in scientific research as a fluorescent probe for the detection of protein-ligand interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline is able to bind to proteins in a reversible manner, making it a valuable tool for studying protein conformational changes and protein-protein interactions. 5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline has also been used in the study of enzyme kinetics and as a substrate for enzyme assays.

properties

IUPAC Name

5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-9-3-4-10(7-12(9)16)15-17-13-8-11(18-2)5-6-14(13)19-15/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIYMVGYLBXXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methoxy-1,3-benzoxazol-2-yl)-2-methylaniline

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